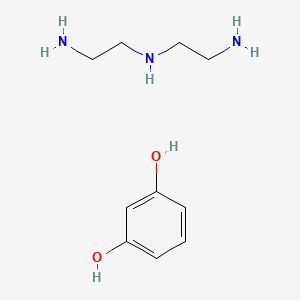
N'-(2-aminoethyl)ethane-1,2-diamine;benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylene triamine, resorcinol reaction product is a chemical compound formed through the reaction of diethylene triamine and resorcinol. Diethylene triamine is a triamine with the formula C4H13N3, while resorcinol is a dihydroxy benzene with the formula C6H4(OH)2. The reaction product of these two compounds is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethylene triamine, resorcinol reaction product typically involves the reaction of diethylene triamine with resorcinol under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained between 50°C and 100°C. The reaction mixture is stirred for several hours to ensure complete reaction. The product is then purified through techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of diethylene triamine, resorcinol reaction product is scaled up using large reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then subjected to various purification steps to ensure high purity. Industrial production methods also involve stringent quality control measures to ensure consistency and reliability of the final product.
化学反应分析
Types of Reactions
Diethylene triamine, resorcinol reaction product can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of diethylene triamine, resorcinol reaction product include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of diethylene triamine, resorcinol reaction product depend on the type of reaction. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
Diethylene triamine, resorcinol reaction product has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a cross-linking agent in the study of proteins and other biomolecules.
Industry: The compound is used in the production of polymers, resins, and adhesives due to its ability to form strong bonds and enhance material properties.
作用机制
The mechanism of action of diethylene triamine, resorcinol reaction product involves its interaction with various molecular targets. The compound can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. It can also participate in redox reactions, influencing cellular processes and signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.
相似化合物的比较
Diethylene triamine, resorcinol reaction product can be compared with other similar compounds such as:
Diethylene triamine, phenol reaction product: Similar in structure but with phenol instead of resorcinol, leading to different chemical properties and applications.
Triethylene tetramine, resorcinol reaction product: Contains an additional amine group, resulting in different reactivity and uses.
Diethylene triamine, catechol reaction product: Catechol is another dihydroxy benzene, and its reaction product with diethylene triamine has distinct properties compared to the resorcinol reaction product.
The uniqueness of diethylene triamine, resorcinol reaction product lies in its specific chemical structure, which imparts unique reactivity and functionality, making it suitable for a wide range of applications.
属性
CAS 编号 |
68411-34-7 |
|---|---|
分子式 |
C10H19N3O2 |
分子量 |
213.28 g/mol |
IUPAC 名称 |
N'-(2-aminoethyl)ethane-1,2-diamine;benzene-1,3-diol |
InChI |
InChI=1S/C6H6O2.C4H13N3/c7-5-2-1-3-6(8)4-5;5-1-3-7-4-2-6/h1-4,7-8H;7H,1-6H2 |
InChI 键 |
DCGKCNUQYASLLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)O.C(CNCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















